molecular formula C21H26ClN5O4 B2772716 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-18-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2772716
CAS No.: 919020-18-1
M. Wt: 447.92
InChI Key: IJFOBQWRHHJLIO-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O4 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research on similar chemical structures has led to the synthesis of various heterocyclic systems. For example, Dotsenko, Sventukh, and Krivokolysko (2012) explored the alkylation of 3-cyanopyridine-2(1H)-thiones to form pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives, showcasing a method to create complex heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).

Pharmacological Evaluation

Research by Chłoń-Rzepa et al. (2013) on purine-2,6-dione derivatives, which are structurally related, indicated their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, offering insights into their psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic Activity

A study by Zygmunt, Chłoń-Rzepa, Sapa, and Pawłowski (2015) investigated the analgesic activity of purin-7-yl derivatives, highlighting the role of such compounds in developing new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Synthesis and Structure

Brook, Haltiwanger, and Koch (1992) described the synthesis and structure of 3-(Chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one, which shares similarities with the target compound, demonstrating the process of constructing and understanding complex chemical structures (Brook, Haltiwanger, & Koch, 1992).

Cardiovascular Activity

Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, and Maciag (2004) synthesized derivatives of purine-diones and tested them for cardiovascular activity, providing a foundation for understanding the biological implications of similar compounds (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Spectral and Photophysical Properties

Wenska, Koput, Insińska-Rak, Golankiewicz, Gośliński, and Ostrowski (2004) explored the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which is crucial for understanding the behavior of the target compound under different physical conditions (Wenska et al., 2004).

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O4/c1-13-4-3-9-26(10-13)20-23-18-17(19(29)24-21(30)25(18)2)27(20)11-15(28)12-31-16-7-5-14(22)6-8-16/h5-8,13,15,28H,3-4,9-12H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFOBQWRHHJLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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